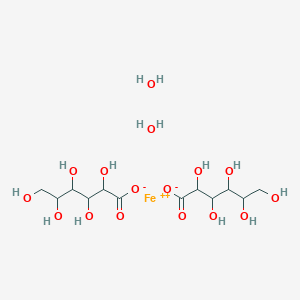

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate

描述

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, commonly known as iron(II) gluconate dihydrate, is a coordination compound with the molecular formula C₁₂H₂₂FeO₁₄·2H₂O and IUPAC name iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydrate . It is a yellow-gray or light green crystalline powder, highly soluble in water (1 g dissolves in ~10 mL with slight heating) . Structurally, it consists of Fe²⁺ ions chelated by two gluconate ligands (derived from 2,3,4,5,6-pentahydroxyhexanoic acid) and two water molecules .

属性

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS 编号 |

12389-15-0 |

分子式 |

C12H24FeO15 |

分子量 |

464.15 g/mol |

IUPAC 名称 |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

InChI 键 |

BJBSKTPEFSQVHL-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] |

规范 SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |

颜色/形态 |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

熔点 |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

物理描述 |

Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |

溶解度 |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

产品来源 |

United States |

准备方法

Direct Precipitation from Sodium Gluconate and Iron(II) Sulfate

The most widely documented method involves the reaction of sodium gluconate () with iron(II) sulfate heptahydrate () in aqueous media. The process initiates with the preparation of equimolar solutions of sodium gluconate (1.907 g/50 mL ) and iron(II) sulfate (1.39 g/50 mL ). Mixing these solutions under ambient conditions yields a dark green precipitate, attributed to the formation of iron(II) gluconate complexes. The reaction proceeds via ligand substitution, where gluconate anions displace sulfate ions coordinated to iron(II):

Job’s method of continuous variation confirmed a 1:2 metal-to-ligand stoichiometry, with maximal complexation observed at a molar ratio of 1:2 (iron:gluconate).

Table 1: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Molar ratio (Fe:gluconate) | 1:2 |

| Temperature | Ambient (25°C) |

| Reaction time | 2 hours |

| Purity after purification | >90% |

Purification via Ion Exchange Resins

Crude reaction mixtures contain residual and ions, necessitating purification. Sequential treatment with acidic (Wolfatit KP4) and basic ion exchange resins effectively removes sodium and sulfate ions, respectively. The acidic resin protonates gluconate counterions, while the basic resin adsorbs sulfate through anion exchange. Post-resin treatment, the solution is vacuum-evaporated to concentrate the product, followed by precipitation with ethanol. Decantation and desiccation over silica gel yield crystalline iron(II) gluconate dihydrate.

Structural and Chemical Characterization

Spectroscopic Validation

FT-IR Analysis : Key absorption bands in iron(II) gluconate dihydrate include:

UV-Vis Spectroscopy : A ligand-to-metal charge transfer (LMCT) band at 290 nm confirms octahedral coordination of iron(II) by gluconate.

X-ray Diffraction (XRD) and Thermal Analysis

XRD patterns indicate an amorphous structure, consistent with poorly crystalline hydrates. Differential scanning calorimetry (DSC) reveals two endothermic events:

Table 2: Thermal Properties

| Event | Temperature Range (°C) | Enthalpy Change (J/g) |

|---|---|---|

| Dehydration | 120–150 | -258 |

| Ligand decomposition | 225–238 | -314 |

Challenges and Optimization Strategies

Oxidative Stability

Iron(II) gluconate is prone to oxidation to iron(III) under aerobic conditions. Synthesis must occur in deoxygenated solvents or under inert atmospheres to maintain the +2 oxidation state.

Scalability and Cost

Large-scale production requires economical precursors. Sodium gluconate, while effective, is costlier than alternative ligands. Exploring gluconic acid directly (with pH adjustment) may reduce expenses but necessitates rigorous pH control to prevent iron hydrolysis.

化学反应分析

反应类型: 葡萄糖酸亚铁主要发生氧化还原反应。在氧化态,它可以转化为葡萄糖酸铁。它还参与取代反应,其中葡萄糖酸根离子可以被其他配体取代。

常用试剂和条件: 涉及葡萄糖酸亚铁的反应中常用的试剂包括硫酸、铁粉和葡萄糖酸钙 . 反应通常在受控的温度和 pH 条件下进行,以确保最佳产率和纯度。

科学研究应用

葡萄糖酸亚铁在科学研究中具有广泛的应用,包括:

化学: 用作各种化学反应中的试剂,以及合成过程中的铁源。

生物学: 研究其在铁代谢中的作用及其对细胞过程的影响。

作用机制

葡萄糖酸亚铁通过取代血红蛋白、肌红蛋白和酶中的铁来发挥作用。 这允许通过血红蛋白运输氧气,并支持各种酶促过程 . 该化合物在胃肠道中吸收并并入身体的铁储存中,在那里它有助于红细胞和其他必需功能的产生。

类似化合物:

富马酸亚铁: 以其高铁含量而闻名,通常用于铁强化食品.

独特性: 葡萄糖酸亚铁与硫酸亚铁相比,其副作用相对较轻,胃肠耐受性更好 . 它也更易溶于水,使其成为某些医疗和工业应用的首选 .

相似化合物的比较

Key Properties :

- Bioavailability : High oral bioavailability, making it a preferred iron supplement .

- Thermal Stability : Decomposes at 180–200°C, releasing water and forming iron oxides .

- Applications : Nutritional supplements, food fortification, and pharmaceuticals due to low toxicity and high biocompatibility .

Comparison with Similar Compounds

Structural and Functional Analogues

Iron(II) Oxalate Dihydrate (Humboldtine)

- Formula : FeC₂O₄·2H₂O

- Structure: Monoclinic (α-polymorph) or orthorhombic (β-polymorph) crystals, with Fe²⁺ coordinated by oxalate ligands and water .

Key Differences :

High-Pressure Behavior : Iron(II) oxalate dihydrate retains structural integrity up to 20 GPa, making it valuable in material science .

Iron(II) Gluconate Monohydrate

- Formula : C₁₂H₂₂FeO₁₄·H₂O

- Distinction : Fewer water molecules, leading to altered thermal profiles (DTG curves show decomposition at 160–190°C vs. 180–200°C for dihydrate) .

Other Metal Gluconates

Calcium Gluconate

Copper(II) Gluconate

- Formula : C₁₂H₂₂CuO₁₄

- Applications : Antimicrobial agents and catalytic redox reactions .

- Bioavailability : Lower than iron gluconate due to Cu²⁺ toxicity .

Other Iron(II) Salts

Iron(II) Sulfate Heptahydrate

Iron(III) Phosphate Dihydrate

- Formula : FePO₄·2H₂O

- Role : Used in lithium-ion batteries; lacks the reducing properties of Fe²⁺ gluconate .

Data Tables

Table 1. Comparative Physicochemical Properties

生物活性

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, commonly known as ferrous gluconate, is a compound widely recognized for its essential role in biological systems, particularly in iron metabolism and supplementation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Ferrous Gluconate

Ferrous gluconate is the iron(II) salt of gluconic acid and is primarily used to treat iron deficiency anemia. It is characterized by its ability to replenish iron stores in the body, which is crucial for the synthesis of hemoglobin and myoglobin—proteins responsible for oxygen transport in blood and muscle tissues.

- IUPAC Name : Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate

- Molecular Formula : C₁₂H₂₄FeO₁₅

- Molecular Weight : 464.15 g/mol

- CAS Number : 12389-15-0

The primary mechanism of action for ferrous gluconate involves its absorption in the gastrointestinal tract, where it dissociates to release iron ions. These ions are then incorporated into hemoglobin and other heme-containing proteins. The bioavailability of ferrous gluconate is influenced by various factors including dietary components and the presence of other minerals.

Pharmacokinetics

- Absorption : Ferrous gluconate is absorbed more effectively in an acidic environment. Therefore, it is often recommended to take it with vitamin C to enhance absorption.

- Distribution : Once absorbed, iron is transported via transferrin to various tissues including the liver and bone marrow.

- Excretion : Excess iron is primarily excreted through feces, as there are no active pathways for iron excretion through urine.

Role in Iron Metabolism

Iron plays a critical role in numerous biological processes:

- Oxygen Transport : Essential for hemoglobin formation.

- Energy Production : Involved in electron transport chains within mitochondria.

- DNA Synthesis : Required for ribonucleotide reductase activity.

Clinical Applications

Ferrous gluconate is widely used in clinical settings to treat:

- Iron Deficiency Anemia : It helps restore hemoglobin levels and alleviate symptoms such as fatigue and weakness.

- Supplementation : Used in fortified foods and dietary supplements to prevent iron deficiency.

Case Studies and Research Findings

Several studies have investigated the biological activity of ferrous gluconate:

- Efficacy in Anemia Treatment :

-

Bioavailability Studies :

- Research indicates that ferrous gluconate has higher bioavailability than other forms of iron supplements such as ferrous sulfate . This was attributed to its solubility and the presence of gluconic acid which aids absorption.

- Safety Profile :

Comparative Analysis

The following table summarizes key characteristics of various iron supplements compared to ferrous gluconate:

| Supplement Type | Bioavailability | Common Uses | Side Effects |

|---|---|---|---|

| Ferrous Gluconate | High | Iron deficiency anemia | Mild gastrointestinal issues |

| Ferrous Sulfate | Moderate | Iron deficiency anemia | Nausea, constipation |

| Ferric Carboxymaltose | High | Iron deficiency anemia (IV use) | Allergic reactions (rare) |

常见问题

Q. What are the recommended methods for synthesizing and characterizing iron(2+);2,3,4,5,6-pentahydroxyhexanoate dihydrate?

Methodological Answer: Synthesis typically involves chelation of ferrous ions (Fe²⁺) with 2,3,4,5,6-pentahydroxyhexanoate under controlled pH (5.5–6.5) and temperature (40–60°C). Post-synthesis, characterization should include:

- X-ray diffraction (XRD): To confirm crystallinity and dihydrate structure .

- Elemental analysis: Quantify Fe²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

- FTIR spectroscopy: Identify hydroxyl (-OH) and carboxylate (COO⁻) stretching frequencies (e.g., peaks at 3200–3400 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .

Q. How does the dihydrate form influence the compound’s stability and solubility under varying storage conditions?

Methodological Answer: The dihydrate form enhances stability by reducing oxidation of Fe²⁺ to Fe³⁺. Key assessments include:

- Thermogravimetric analysis (TGA): Measure water loss at 100–120°C to confirm hydration state .

- Accelerated stability testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring Fe²⁺ oxidation via UV-Vis spectroscopy (absorbance at 510 nm for ferrous-ferrozine complexes) .

- Solubility profiling: Use shake-flask methods in aqueous buffers (pH 1–7.4) to determine pH-dependent solubility trends .

Advanced Research Questions

Q. What experimental approaches are used to analyze the compound’s redox activity in catalytic systems, such as hydroxyl radical generation?

Methodological Answer: In catalytic applications (e.g., Fenton-like reactions), employ:

- Electron paramagnetic resonance (EPR): Detect hydroxyl radicals (•OH) using spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline-N-oxide) .

- Kinetic studies: Monitor H₂O₂ decomposition rates via titration with potassium permanganate or spectrophotometric assays .

- Redox potential measurement: Use cyclic voltammetry to compare Fe²⁺/Fe³⁺ redox couples in the complex versus free ions .

Q. How can researchers assess the bioavailability of iron(2+);2,3,4,5,6-pentahydroxyhexanoate dihydrate in biological systems?

Methodological Answer: Bioavailability studies require:

- In vitro digestion models: Simulate gastrointestinal conditions (e.g., INFOGEST protocol) to measure iron release and uptake using Caco-2 cell monolayers .

- Stable isotope tracing: Administer ⁵⁷Fe-labeled compound and quantify absorption via mass spectrometry .

- Comparative assays: Benchmark against ferrous sulfate or gluconate using hemoglobin repletion in iron-deficient rodent models .

Q. What methodologies resolve contradictions in reported data on hydration-state-dependent reactivity?

Methodological Answer: Address discrepancies via:

- Controlled dehydration experiments: Use TGA-coupled XRD to correlate structural changes with reactivity .

- Karl Fischer titration: Precisely quantify water content in batches to standardize hydration states .

- Reactivity validation: Repeat catalytic assays (e.g., cellulose saccharification) with rigorously characterized hydrated/anhydrous forms .

Q. What strategies optimize the compound’s use in enzymatic saccharification of biomass, particularly when enzyme activity is inconsistent?

Methodological Answer: Optimize by:

- Enzyme dosage titration: Test cellulase/hemicellulase activity at 30–90 µL/g fiber to identify synergies with the iron complex .

- Pretreatment validation: Combine the compound with H₂O₂ (1–3% w/w) and monitor fiber depolymerization via size-exclusion chromatography .

- Statistical modeling: Apply response surface methodology (RSM) to optimize pH, temperature, and catalyst/enzyme ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。